Taxinine A

Description

Contextualization within the Taxane (B156437) Diterpenoid Family

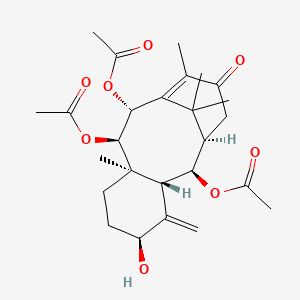

Taxinine (B26179) A is a chemical compound that belongs to the taxane family of diterpenoids. nih.gov Taxanes are a class of natural products characterized by a complex tetracyclic core structure, featuring a taxadiene skeleton. wikipedia.org These compounds are predominantly found in plants of the Taxus genus, commonly known as yews. wikipedia.orgmdpi.commdpi.com The taxane family is structurally diverse, with close to 600 reported structures isolated from various Taxus species. nih.gov Taxinine A, with the molecular formula C₂₆H₃₆O₈, is one of these naturally occurring taxanes. nih.gov

Historical Perspective of Taxane Chemistry and Biological Significance

The study of taxane chemistry has a rich history, significantly driven by the discovery of the potent biological activities exhibited by some members of this family. nih.govump.edu.pl Research into yew extracts in the mid-20th century led to the isolation and identification of paclitaxel (B517696) (originally known as taxol) from the bark of the Pacific yew (Taxus brevifolia) in the 1960s. mdpi.comaltmeyers.orgresearchgate.netwikipedia.org Paclitaxel's unique mechanism of action, involving the stabilization of microtubules and disruption of cell division, marked it as a promising anticancer agent. wikipedia.orgclevelandclinic.orgeur.nlcancer.gov This discovery spurred extensive research into other taxanes found in various Taxus species, exploring their chemical structures, isolation methods, and potential biological activities. mdpi.comnih.govump.edu.plump.edu.pl The development of paclitaxel and its semisynthetic analog docetaxel (B913) represented significant advancements in cancer treatment, establishing the biological significance of the taxane class. nih.gov The complexity of the taxane structure, with numerous chiral centers, has also made them challenging and interesting targets for total synthesis research. wikipedia.orggrantome.com

Overview of this compound's Position and Research Trajectory in Taxoid Studies

Within the broad spectrum of taxane diterpenoids, this compound occupies a position as one of the many congeners found in Taxus species. nih.govmdpi.com It has been reported in species such as Taxus cuspidata and Taxus canadensis. nih.gov While paclitaxel and docetaxel are the most well-known and clinically utilized taxanes, research into other taxoids like this compound continues to contribute to the understanding of the chemical diversity and potential bioactivities within this family. nih.govacs.org The research trajectory for compounds like this compound often involves initial isolation and structural characterization, followed by investigations into their specific biological properties and potential applications. ontosight.aipharm.or.jp Although this compound may not possess the same level of potent biological activity as paclitaxel, studies on its structure and properties can provide valuable insights into structure-activity relationships within the taxane family and potentially serve as a basis for the development of new taxoid derivatives. grantome.comgrantome.com Furthermore, research into the synthesis of taxanes, including compounds like this compound, is pursued to provide access to these complex molecules and their analogues. grantome.compharm.or.jpacs.org

Structure

3D Structure

Properties

Molecular Formula |

C26H36O8 |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

[(1R,2R,3R,5S,8R,9R,10R)-9,10-diacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-2-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |

InChI |

InChI=1S/C26H36O8/c1-12-18(30)9-10-26(8)21(12)22(32-14(3)27)17-11-19(31)13(2)20(25(17,6)7)23(33-15(4)28)24(26)34-16(5)29/h17-18,21-24,30H,1,9-11H2,2-8H3/t17-,18-,21-,22+,23+,24-,26+/m0/s1 |

InChI Key |

OQXJKHGIAZCMBX-SOIIJPRYSA-N |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)O)C)OC(=O)C)OC(=O)C |

Synonyms |

taxinine A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution within Taxus Species

Taxinine (B26179) A and its chemical relatives are exclusively found in plants of the genus Taxus, a group of evergreen coniferous trees and shrubs in the family Taxaceae. These compounds are distributed throughout various tissues of the plant, including the needles, bark, and seeds.

Specific Taxus Genera and Species Containing Taxinine A and Related Compounds

The genus Taxus is the sole botanical source of this compound. Research has identified several species within this genus as containing this compound and its derivatives, such as 2-deacetyltaxine A. Notably, these compounds are often found alongside other major taxoids like Taxine (B1234092) B and Paclitaxel (B517696).

Key species identified as sources include:

Taxus baccata (European or English Yew): This species is a well-documented source of a wide array of taxine alkaloids, including this compound and its analogue, 2-deacetyltaxine A, which has been isolated from its leaves. asianpubs.orgresearchgate.net T. baccata is considered to have high concentrations of the total taxine alkaloid mixture. wikipedia.org

Taxus wallichiana (Himalayan Yew): The needles of this species have been a source for the isolation of various taxines, including 7-O-acetyltaxine A, a derivative of this compound. nih.gov

Taxus cuspidata (Japanese Yew): Along with T. baccata, this species is known to contain the highest amounts of taxine alkaloids. wikipedia.org

Taxus brevifolia (Pacific Yew): While famous as the original source of Paclitaxel, this species also contains a complex mixture of other taxoids. asianpubs.org

Taxus canadensis (Canadian Yew): This species is another member of the genus from which taxanes have been isolated. asianpubs.orgnih.gov

The following table summarizes the distribution of this compound and related compounds within these key Taxus species.

| Taxus Species | Common Name | Notable Related Compounds Found | Primary Plant Part Source |

|---|---|---|---|

| Taxus baccata | European Yew | 2-deacetyltaxine A, Taxine B | Needles (Leaves) asianpubs.orgresearchgate.net |

| Taxus wallichiana | Himalayan Yew | 7-O-acetyltaxine A | Needles nih.gov |

| Taxus cuspidata | Japanese Yew | General Taxine Alkaloids | Needles, Stems nih.gov |

| Taxus chinensis | Chinese Yew | General Taxoids | Seeds, Leaves nih.gov |

Geographic Distribution and Habitat of Primary Source Species

The Taxus species that produce this compound are distributed across the temperate zones of the Northern Hemisphere. wikipedia.org Their habitats range from the understory of moist forests to steep, rocky slopes.

Taxus baccata : Native to Western, Central, and Southern Europe, its range extends to Northwest Africa and parts of Southwest Asia, including northern Iran. asianpubs.org It typically grows in the understory of deciduous forests and on limestone hills or cliffs, preferring high humidity and mild oceanic climates. asianpubs.orgresearchgate.net

Taxus wallichiana : This species is found in the temperate and warm temperate forests of the Himalayas. nih.gov Its distribution includes Nepal, Bhutan, Northeast India, Southwest China, and northern Myanmar, typically at elevations between 1,800 and 3,500 meters on moist, well-drained slopes. researchgate.netnih.gov

Taxus cuspidata : The Japanese Yew is native to East Asia, including Japan, Korea, and parts of China and Russia (Sakhalin). google.com

Taxus chinensis : The Chinese Yew is native to China and Vietnam. It is found in evergreen and deciduous broad-leaved forests, often along streams at altitudes ranging from 1,100 to 2,700 meters. mdpi.com

Advanced Isolation and Enrichment Strategies from Plant Biomass

The isolation of this compound from Taxus biomass is a complex process due to its low concentration and the presence of numerous structurally similar taxoids. The process begins with extraction from plant material, followed by extensive chromatographic purification.

Extraction Techniques from Various Plant Parts (e.g., needles, bark)

Both needles and bark of Taxus species serve as sources for taxane (B156437) extraction. Needles are often preferred as they represent a renewable resource. The initial step involves drying and grinding the plant material to increase the surface area for solvent penetration.

Several solvent systems have been employed for the initial extraction:

Acidic Solution: One documented method for extracting the total taxine mixture from yew needles involves soaking the crushed plant material in a dilute (0.5%) sulfuric acid solution for several days with agitation. asianpubs.org

Ethanol-Water Mixtures: A common and effective method uses aqueous ethanol, typically in a concentration range of 50% to 80%. google.com This solvent mixture is efficient at extracting taxanes while leaving behind a significant portion of impurities like lipids. google.com

Acetone and other Organic Solvents: Acetone has been used to extract compounds from the bark of Taxus baccata. researchgate.net Other methods may involve partitioning between water and less polar organic solvents like chloroform or dichloromethane to create a crude extract enriched with taxoids. asianpubs.org

Following the initial solvent extraction, the crude liquid extract is typically concentrated under reduced pressure to remove the solvent, yielding a semi-solid residue that is then carried forward for purification.

The following table summarizes common extraction techniques.

| Plant Part | Extraction Solvent/Method | Key Process Steps | Reference |

|---|---|---|---|

| Needles | 0.5% Sulfuric Acid | Soaking of crushed needles for 4 days, followed by liquid-liquid extraction with ether and chloroform. | asianpubs.org |

| Needles/Clippings | 50-80% Ethanol in Water | Mixing fresh or dried material with the solvent, followed by decolorizing with charcoal and solvent removal. | google.com |

| Bark | Acetone | Extraction using a Soxhlet apparatus. | researchgate.net |

Chromatographic Purification Methodologies

Due to the chemical complexity of the crude extract, chromatographic techniques are essential for isolating individual compounds like this compound. This is typically a multi-step process involving different types of chromatography to separate compounds based on their physical and chemical properties, such as polarity.

Common initial steps include:

Column Chromatography: The crude extract is often first subjected to normal-phase column chromatography using silica gel as the stationary phase. google.com This step separates the taxanes into various fractions based on polarity.

Solid-Phase Extraction (SPE): SPE cartridges (e.g., RP-18) can be used for sample cleanup and initial fractionation of the crude extract before more precise chromatographic separation. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used in the final stages of purification to isolate pure compounds. mdpi.com It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities.

For the separation of taxine alkaloids, reversed-phase (RP) chromatography is commonly employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A typical preparative HPLC approach for taxine alkaloids involves:

Column: A reversed-phase C18 semi-preparative column is often used. proquest.com

Mobile Phase: A gradient elution system is typically required to separate the complex mixture. This often consists of a mixture of water and an organic solvent like acetonitrile or methanol. The proportion of the organic solvent is gradually increased over the course of the run to elute compounds of increasing non-polarity.

Detection: A UV detector is used to monitor the column effluent, with taxanes typically detected at a wavelength of around 227 nm. mdpi.com

Fraction Collection: As compounds elute from the column and are detected, a fraction collector is used to collect the portions of the eluate containing the target compound in a purified form.

The separation of 2-deacetyltaxine A from Taxine B and its isomer has been successfully achieved using HPLC, demonstrating the efficacy of this technique for resolving closely related taxine structures. researchgate.net

Countercurrent Chromatography Applications for Taxane Fractionation

Countercurrent Chromatography (CCC) is an advanced, support-free liquid-liquid partition chromatography technique utilized for the separation and purification of natural products, including taxanes. tandfonline.comnih.govwikipedia.org Unlike traditional column chromatography that uses a solid stationary phase, CCC employs two immiscible liquid phases wikipedia.orgveeprho.com. One liquid serves as the stationary phase, which is held in place by a centrifugal force, while the other acts as the mobile phase and is pumped through it wikipedia.orgveeprho.com. This method eliminates irreversible adsorption of the sample onto a solid support, leading to high recovery rates and reducing the risk of sample denaturation nih.govveeprho.com.

High-Speed Countercurrent Chromatography (HSCCC) is a widely used form of this technique that provides efficient separation of complex mixtures in a relatively short time tautobiotech.com. The selection of an appropriate two-phase solvent system is the most critical step for a successful separation in HSCCC tautobiotech.comresearchgate.net. The ideal system provides suitable partition coefficient (K) values for the target compounds, ensuring differential migration and resolution.

While studies focusing exclusively on the isolation of this compound via HSCCC are limited, the technique has been successfully applied to the fractionation of crude taxane extracts from Taxus species, from which various taxanes are purified. tandfonline.comnih.gov The choice of solvent system, typically a quaternary mixture of n-hexane, ethyl acetate, methanol, and water (HEMWat), is adjusted to optimize the separation of specific taxanes based on their polarity. tandfonline.comnih.gov

Research on the separation of taxanes from Taxus chinensis and Taxus yunnannesis cell cultures and bark provides detailed examples of HSCCC applications. These studies demonstrate the technique's efficacy in resolving structurally similar taxanes like paclitaxel, baccatin (B15129273) III, and cephalomannine from complex mixtures. tandfonline.comnih.gov The conditions used in these separations are directly applicable to the fractionation of extracts containing Taxinine.

Below are examples of solvent systems and conditions used in the HSCCC separation of taxanes from Taxus extracts.

Table 1: HSCCC Solvent Systems for Taxane Fractionation

| Target Compounds | Source Material | Solvent System (v/v/v/v) | Separation Time | Research Findings |

|---|---|---|---|---|

| Taxuyunnanine C, Sinenxane C | Taxus chinensis cell culture | n-hexane-ethyl acetate-methanol-water (3:1:3.3:0.7) | 70 min | Successfully yielded 52 mg of taxuyunnanine C and 11 mg of sinenxane C from 150 mg of a pre-purified fraction. tandfonline.com |

| 9-dihydrobaccatin III, baccatin III, paclitaxel, baccatin VI | Taxus chinensis cell culture | n-hexane-ethyl acetate-methanol-water (1.2:1.8:1.5:1.5) | 100 min | Yielded high-purity fractions of four different taxanes from a 150 mg sample load. tandfonline.com |

| Paclitaxel, Cephalomannine | Taxus yunnannesis bark extract | n-hexane-ethyl acetate-ethanol-water (1:1:1:1) | Not Specified | Used as the first step in a two-step separation to divide four taxanes into two groups. nih.gov |

Biosynthetic Pathways and Regulation of Taxinine a

Elucidation of Precursor Molecules in Taxane (B156437) Biosynthesis

The journey to constructing the complex taxane structure begins with fundamental building blocks from the isoprenoid pathway.

The universal precursor for all diterpenoids in plants, including taxanes, is Geranylgeranyl Diphosphate (B83284) (GGPP) nih.govnih.gov. This C20 molecule is synthesized in plastids via the methylerythritol phosphate (MEP) pathway nih.gov. GGPP provides the essential carbon framework that undergoes a remarkable cyclization to form the characteristic tricyclic core of the taxane family nih.govnih.gov. The enzyme Geranylgeranyl Diphosphate Synthase (GGPPS) is responsible for producing GGPP, and its availability can be a rate-limiting step in taxane biosynthesis nih.govnih.gov. The entire biosynthesis of taxoids is estimated to involve around 19 to 20 enzymatic steps, all starting from GGPP nih.govnih.govresearchgate.netencyclopedia.pub.

The first committed step in the biosynthesis of taxoids is the cyclization of the linear GGPP molecule into the complex tricyclic taxane skeleton nih.gov. This crucial transformation is catalyzed by a single enzyme, taxadiene synthase (TS) nih.govnih.gov. The enzyme facilitates a complex intramolecular electrophilic cyclization cascade, converting GGPP into taxa-4(5),11(12)-diene, the parent hydrocarbon of the taxane family nih.govnih.gov. This initial olefin isomer, taxa-4(5),11(12)-diene, is then typically converted to taxa-4(20),11(12)-diene during a subsequent hydroxylation step nih.gov. The formation of this core structure represents a significant milestone in the pathway, establishing the foundational architecture upon which further modifications will occur nih.gov.

| Precursor Stage | Key Molecule/Intermediate | Enzyme | Description |

| Universal Precursor | Geranylgeranyl Diphosphate (GGPP) | Geranylgeranyl Diphosphate Synthase (GGPPS) | A C20 isoprenoid that serves as the starting building block for taxane biosynthesis nih.govnih.gov. |

| Core Skeleton Formation | Taxa-4(5),11(12)-diene | Taxadiene Synthase (TS) | The first committed step, where linear GGPP is cyclized into the tricyclic taxane core nih.govnih.gov. |

Enzymatic Steps and Key Biosynthetic Intermediates

Following the creation of the taxadiene skeleton, a series of post-cyclization modifications are required. These reactions, primarily hydroxylations and acylations, are catalyzed by specific enzyme families that decorate the core structure, leading to the vast diversity of taxoids, including Taxinine (B26179) A.

Cytochrome P450 (CYP450) monooxygenases are a superfamily of enzymes that play a predominant role in the functionalization of the taxane core nih.govnih.gov. Approximately half of the enzymatic steps in the taxol biosynthetic pathway are believed to be catalyzed by these hydroxylases nih.gov. In Taxus species, the identified taxane-modifying P450 enzymes belong to the CYP725A subfamily frontiersin.org. These enzymes are responsible for introducing hydroxyl groups at various positions on the taxane ring, which are critical for the molecule's final structure and function nih.govresearchgate.net. A key initial step is the hydroxylation of taxadiene at the C5 position, catalyzed by taxadiene-5α-hydroxylase, which also facilitates the migration of a double bond to form taxa-4(20),11(12)-dien-5α-ol nih.govencyclopedia.pub. Subsequent hydroxylations at positions such as C2, C7, C9, C10, and C13 are catalyzed by other specific P450 enzymes, creating a series of oxygenated intermediates nih.govnih.gov.

Cytochrome P450 enzymes are notable for their ability to perform highly specific oxidation reactions on complex molecules rsc.orgkuleuven.be. The regioselectivity (which position on the molecule is oxidized) and stereoselectivity (the spatial orientation of the new functional group) of these hydroxylases are crucial in determining which specific taxoid is ultimately produced rsc.org. For instance, despite high sequence similarity, different P450 hydroxylases in the taxane pathway exhibit distinct substrate specificities and catalyze hydroxylations at different, specific carbons of the taxane core nih.gov. This precise control ensures the correct sequence of oxygenation events. The interaction between the substrate and the enzyme's active site dictates the outcome of the reaction, allowing for the selective functionalization of C-H bonds, a challenging task in synthetic chemistry kuleuven.benih.gov.

In addition to hydroxylation, acylation reactions catalyzed by acyltransferases (ACTs) are biochemically significant steps that contribute substantially to the structural diversity of taxanes nih.gov. These enzymes transfer acyl groups (like acetyl or benzoyl groups) from donors, such as acetyl-CoA, to the hydroxylated taxane intermediates nih.govthieme-connect.com. This process is crucial for producing compounds like Taxinine A, which is characterized by multiple acetate groups. An early acylation step is the conversion of taxadien-5α-ol to taxadien-5α-yl acetate, a reaction catalyzed by taxadien-5α-ol-O-acetyltransferase (TAT) nih.govnih.gov. Other key acyltransferases, such as taxane-2α-O-benzoyltransferase (TBT), function at later stages of the pathway nih.govnih.gov. These acylation steps are not only vital for building the final molecule but can also influence the pathway's flux and the substrate suitability for subsequent enzymatic modifications nih.govnih.gov.

| Enzyme Class | Specific Enzyme Example | Function in Taxane Biosynthesis |

| Cytochrome P450 Hydroxylases | Taxadiene-5α-hydroxylase (CYP725A4) | Catalyzes the initial hydroxylation of the taxane core at the C5 position nih.govnih.gov. |

| Cytochrome P450 Hydroxylases | Taxane-10β-hydroxylase | Adds a hydroxyl group at the C10 position of the taxane skeleton nih.govnih.gov. |

| Cytochrome P450 Hydroxylases | Taxane-13α-hydroxylase | Responsible for the critical hydroxylation at the C13 position nih.govresearchgate.net. |

| Acyltransferases (ACTs) | Taxadien-5α-ol-O-acetyltransferase (TAT) | Catalyzes the first acylation step, converting taxadien-5α-ol to its acetate ester nih.govnih.gov. |

| Acyltransferases (ACTs) | Taxane-2α-O-benzoyltransferase (TBT) | Functions in a late-stage acylation, adding a benzoyl group at the C2 position nih.govnih.gov. |

Putative Branching Points Leading to this compound and Other Taxoids

The biosynthesis of all taxoids, a diverse family of diterpenoids found in yew (Taxus species), originates from a common precursor, geranylgeranyl diphosphate (GGPP). The committed step in the pathway is the cyclization of GGPP by the enzyme taxadiene synthase (TS) to form the core taxane skeleton, taxa-4(5),11(12)-diene. nih.govnih.gov Following the formation of this foundational hydrocarbon, the pathway diversifies significantly, leading to the synthesis of approximately 400 known taxoids, including this compound and the well-known anticancer drug Paclitaxel (B517696) (Taxol). nih.govnih.gov

The branching points that differentiate the pathway to this compound from other taxoids, such as Paclitaxel, occur during the subsequent modification steps. These modifications are primarily carried out by two major classes of enzymes: cytochrome P450 monooxygenases (CYPs or P450s) and coenzyme A (CoA)-dependent acyltransferases. nih.govnih.gov

The initial modifications of the taxadiene core involve a series of hydroxylations at various positions. For instance, the pathway to Paclitaxel involves hydroxylation at C5, followed by acetylation, and then hydroxylation at C10. nih.gov It is at these early stages that the pathway is believed to bifurcate. researchgate.net The specific regioselectivity of the P450 hydroxylases and the subsequent action of various acetyltransferases determine which specific taxoid is synthesized. This compound is characterized by acetate groups at positions C5, C9, C10, and C13, and a cinnamate group. The specific sequence of these additions and the particular hydroxylase and acetyltransferase isozymes involved constitute the unique biosynthetic route to this compound, distinguishing it from other taxoids that may be hydroxylated or acylated at different positions or in a different order.

The multitude of taxoids found in Taxus species suggests a complex network of anastomosing routes, where different intermediates can be acted upon by several enzymes, leading to a wide array of final products. researchgate.net The diversion of intermediates towards the this compound branch is therefore dependent on the substrate specificity and expression levels of the particular P450s and acyltransferases present in the cell at a given time.

Genetic and Molecular Basis of Biosynthesis

The complex biosynthetic pathway leading to this compound is underpinned by a specific set of genes and is controlled by intricate regulatory networks at both the transcriptional and post-transcriptional levels.

Gene Identification and Cloning Related to this compound Pathway

Significant progress has been made in identifying and cloning the genes responsible for taxoid biosynthesis, providing a genetic blueprint for the pathway. While many studies have focused on the genes leading to Paclitaxel, the enzymes involved share high sequence similarity and are applicable to the broader taxoid family, including this compound.

The gene for the first committed enzyme, taxadiene synthase (TS), was cloned from Taxus brevifolia. nih.gov This was a critical step, as it allowed for the heterologous production of the taxane skeleton. Following this, efforts focused on the identification of the cytochrome P450 genes that catalyze the numerous oxidation steps. A differential display-based screening strategy in Taxus cell cultures led to the identification and cloning of a family of closely related P450 genes responsible for taxoid hydroxylations, such as the taxane 10β-hydroxylase. nih.gov These genes typically encode enzymes of about 498 residues. nih.gov

More recent genomic studies of Taxus chinensis var. mairei have revealed that genes for the initial steps of the pathway, including taxadiene synthase (TS) and taxadiene 5α-hydroxylase (T5αH), are physically arranged in a gene cluster. nih.govbiorxiv.org This clustering may facilitate the coordinated expression of these genes. The table below summarizes key gene types involved in the early stages of taxoid biosynthesis, which are foundational for the production of this compound.

| Gene/Enzyme Class | Function in Taxoid Biosynthesis | Example Cloned Gene | Reference |

|---|---|---|---|

| Taxadiene Synthase (TS) | Cyclization of GGPP to form the taxane skeleton. | T. brevifolia TS | nih.gov |

| Geranylgeranyl Diphosphate Synthase (GGPPS) | Synthesizes the GGPP precursor. | T. canadensis GGPPS | researchgate.net |

| Cytochrome P450 Hydroxylases | Catalyze multiple hydroxylation steps on the taxane core (e.g., at C5, C10, C13). | Taxane 10β-hydroxylase | nih.gov |

| Acyl/Aroyl-CoA Transferases | Transfer acetyl and other acyl groups to the hydroxylated taxane core. | Taxadien-5α-ol-O-acetyl transferase | nih.gov |

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The production of taxoids, including this compound, is tightly regulated. The expression of biosynthetic genes is often low under normal conditions but can be induced by external stimuli, such as methyl jasmonate, suggesting a coordinated transcriptional control system. nih.gov This regulation ensures that the significant metabolic resources required for taxoid synthesis are allocated appropriately.

Transcriptional Regulation: The promoters of biosynthetic genes contain specific cis-acting regulatory elements that bind to transcription factors (TFs). frontiersin.orgnih.gov These TFs can act as activators or repressors to control the rate of gene transcription. While the specific TFs controlling the this compound branch are not fully elucidated, the regulation of related pathways, such as lignin biosynthesis, shows that families of TFs (e.g., MYB and NAC) play a crucial role in coordinating the expression of entire pathways. nih.govresearchgate.net It is highly probable that similar TF families are involved in orchestrating the expression of the taxoid biosynthetic gene set.

Post-Transcriptional Regulation: Beyond the initial transcription of DNA into RNA, gene expression is further modulated by post-transcriptional mechanisms. These processes can influence the stability of the mRNA transcript, its translation into a protein, and the activity of the final enzyme. sonar.ch Emerging evidence in plant secondary metabolism suggests that mechanisms such as alternative splicing and regulation by non-coding RNAs (e.g., microRNAs) play a significant role. frontiersin.orgnih.gov These regulatory layers add further complexity and control, allowing the plant to fine-tune the production of specific taxoids in response to developmental or environmental cues.

Biotechnological Approaches for Enhanced Production

The low abundance of taxoids in their natural source has driven the development of biotechnological strategies to produce these valuable compounds in engineered microbial hosts.

Metabolic Engineering Strategies in Microbial Hosts (e.g., Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae is a widely used host for metabolic engineering due to its genetic tractability and suitability for industrial fermentation. nih.gov A primary strategy for producing taxoids in yeast involves reconstructing the biosynthetic pathway by introducing the relevant genes from Taxus.

Efforts have successfully engineered S. cerevisiae to produce high levels of taxadiene, the precursor to all taxoids. nih.govresearchgate.net This involves overexpressing key genes in the upstream mevalonate pathway to increase the supply of the precursor FPP, along with introducing the genes for GGPPS and TS. nih.govresearchgate.net By systematically optimizing the expression levels of multiple genes, researchers have significantly improved taxadiene titers, with one study achieving 528 mg/L. nih.govresearchgate.net These engineered yeast strains provide a platform that could be further modified with the specific P450s and acetyltransferases required to produce this compound.

The table below highlights results from engineering S. cerevisiae for taxadiene production.

| Engineering Strategy | Key Genes Modified/Introduced | Reported Taxadiene Titer | Reference |

|---|---|---|---|

| Combinatorial pathway balancing | tHMGR, ERG20, GGPPS, TS | 528 mg/L | nih.govresearchgate.net |

| Overexpression of early pathway genes and regulatory factors | tHMGR, GGPPS (from S. acidocaldarius), TS | 8.7 mg/L | researchgate.net |

| Fed-batch fermentation with optimized strain | GGPPS-TS fusion protein | 184.2 mg/L | nih.govfrontiersin.org |

Enzyme Compartmentalization Optimization

A significant challenge in engineering eukaryotic hosts like yeast is subcellular compartmentalization. The enzymes and substrates of a biosynthetic pathway may be located in different organelles, creating metabolic bottlenecks that limit product yield. frontiersin.orgnih.gov For instance, in yeast, the upstream part of the isoprenoid pathway that produces precursors is located in the mitochondria and cytoplasm, while heterologous enzymes like TS may be targeted elsewhere, leading to inefficient substrate channeling. nih.govfrontiersin.orgnih.gov

To overcome this, researchers have employed enzyme compartmentalization optimization strategies. One effective approach is the creation of fusion proteins. By physically linking geranylgeranyl pyrophosphate synthase (GGPPS) and taxadiene synthase (TS), the product of the first enzyme is directly available to the second, overcoming the separation of these enzymes between different cellular compartments. nih.govfrontiersin.org This strategy increased taxadiene yield by 54% compared to expressing the enzymes separately. nih.govfrontiersin.org Another approach involves removing organelle-targeting signals from enzymes to relocate them to the cytoplasm, where the substrate pool is more accessible. frontiersin.org Harnessing and engineering subcellular compartments is a powerful strategy to enhance the efficiency of heterologous biosynthetic pathways. researchgate.net

Insufficient Specific Data on this compound Production in Plant Cell Cultures

Following a comprehensive search for scientific literature, it has been determined that there is a notable lack of specific research focused solely on the production of the chemical compound this compound through plant cell and organ culture systems. The vast majority of available studies concentrate on the broader category of taxanes, with a predominant focus on the anti-cancer drug Paclitaxel (Taxol) and its immediate precursors.

While the principles of plant cell culture, media optimization, elicitation, and bioreactor scale-up are well-established for general taxane production from Taxus species, specific methodologies, optimized conditions, and yield data pertaining exclusively to this compound are not detailed in the accessible scientific literature. Research in this field has prioritized the enhancement of more commercially or therapeutically significant taxoids.

Therefore, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline focusing solely on this compound, as the specific research findings, data tables, and detailed discussions required for each subsection are not available in the public domain. The generation of such an article would require making unsubstantiated extrapolations from data on other taxanes, which would not meet the required standards of scientific accuracy and specificity.

Chemical Synthesis and Derivatization Strategies

Total Synthesis of Taxinine (B26179) A and its Core Skeleton

Total synthesis aims to construct the target molecule from simpler, commercially available starting materials. The complexity of the taxane (B156437) skeleton necessitates sophisticated strategies involving multiple steps and careful control of stereochemistry.

Retrosynthetic Analyses and Key Disconnections

Retrosynthetic analysis is a crucial technique in planning the total synthesis of complex molecules like Taxinine A. It involves working backward from the target molecule to simpler precursors by identifying key bond disconnections. wikipedia.orge3s-conferences.org For taxanes, strategic disconnections often focus on breaking bonds in the characteristic 6-8-6 tricyclic system. nih.gov The goal is to simplify the structure at each step, leading to readily accessible starting materials. e3s-conferences.org

Key disconnections in the retrosynthesis of the taxane core, relevant to this compound, have been explored by various research groups. These analyses often consider forming the eight-membered B-ring and the six-membered A and C rings. Different strategies for constructing the taxane framework, such as ring-closing metathesis, aldol (B89426) closures, and Diels-Alder reactions, have been investigated, each with its own set of challenges and advantages in terms of stereocontrol and efficiency. nih.gov Disconnections that preserve ring structures are generally favored in retrosynthetic analysis. wikipedia.org

Diverse Synthetic Routes and Comparative Efficiencies

Early approaches to taxane synthesis faced challenges due to the density of functional groups and stereocenters. More recent routes have focused on developing more convergent and stereoselective strategies. For instance, some syntheses have utilized tandem reactions and novel cyclization strategies to efficiently construct the complex ring system. nih.govacs.orgacs.org

Comparative efficiency of different synthetic routes is a key consideration in evaluating their practicality. While some routes may be conceptually elegant, they might suffer from low yields in certain steps or require difficult-to-access reagents. e3s-conferences.org Researchers continually strive to develop shorter and more efficient routes with improved yields and fewer purification steps. nih.gov The development of scalable synthetic methods is also crucial for potential larger-scale production. nih.gov

Stereoselective and Enantioselective Methodologies

Controlling the stereochemistry is paramount in the synthesis of this compound due to its numerous chiral centers. wikipedia.org Stereoselective and enantioselective methodologies are employed to ensure the formation of the desired stereoisomer.

Stereoselective reactions aim to favor the formation of one diastereomer or enantiomer over others. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by exploiting the inherent stereochemistry of the starting materials. organic-chemistry.orgresearchgate.net Enantioselective synthesis specifically focuses on producing a single enantiomer. semanticscholar.orgresearchgate.net

Approaches to achieving stereocontrol in taxane synthesis include asymmetric induction in key bond-forming reactions, such as aldol reactions and conjugate additions. nih.govacs.orgresearchgate.net The use of chiral ligands and catalysts plays a significant role in these transformations. acs.org The development of highly stereoselective cyclization reactions is also critical for constructing the complex multicyclic taxane framework with the correct relative and absolute stereochemistry. acs.orgresearchgate.net

Semi-Synthesis of this compound from Abundant Taxane Precursors

Semi-synthesis involves using naturally occurring, structurally related compounds as starting materials to synthesize the target molecule. This approach can be advantageous when the precursor is more abundant or easier to isolate than the target compound itself.

Utilization of Naturally Occurring Taxanes (e.g., Taxine) as Starting Materials

Certain taxanes are found in higher concentrations in Taxus species than this compound. These more abundant taxanes can serve as valuable starting materials for the semi-synthesis of this compound. Taxine (B1234092) alkaloids, which are present in yew trees, have been explored for this purpose. wikipedia.orgru.nl

While Taxine A and Taxine B are major taxine alkaloids, other taxanes like 10-deacetylbaccatin III and 13-acetyl-9-dihydrobaccatin III are also found in significant amounts in certain Taxus species, such as Taxus canadensis. wikipedia.orgresearchgate.net These precursors, which already possess a significant portion of the taxane skeleton, can be chemically modified through a series of reactions to yield this compound. researchgate.netokayama-u.ac.jp This approach can potentially reduce the number of synthetic steps compared to total synthesis. ru.nl

Chemoenzymatic Approaches in Semi-Synthesis

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity of enzymatic transformations. mdpi.commonash.edursc.org This integrated approach can be particularly useful in semi-synthesis for introducing specific functional groups or achieving stereoselective transformations that are challenging to accomplish solely through traditional chemical methods. nih.gov

Enzymes can catalyze a variety of reactions under mild conditions with high regio- and stereoselectivity, making them valuable tools in the synthesis of complex natural products like taxanes. mdpi.commonash.edu While specific examples of chemoenzymatic synthesis directly applied to the semi-synthesis of this compound were not prominently found in the search results, the general principles of using enzymes for selective modifications of complex molecules are highly relevant. Chemoenzymatic approaches have been successfully applied in the synthesis of other natural products and pharmaceutical compounds, suggesting their potential utility in taxane semi-synthesis for steps such as selective oxidations, reductions, or esterifications. rsc.orgnih.gov

Design and Synthesis of this compound Derivatives and Analogs

The synthesis of taxinine and its derivatives is an active area of research, with efforts focused on developing efficient methods to produce these complex molecules ontosight.ai. The creation of synthetic routes to taxinine and its analogs is crucial for exploring their potential as therapeutic agents ontosight.ai.

Rational Design Principles for Structural Modification

Rational design principles for modifying taxane structures, including this compound, are often guided by structure-activity relationship (SAR) studies and the understanding of how structural changes influence biological activity and properties like solubility termedia.plresearchgate.net. The complex carbon skeleton of taxanes serves as a foundation, and modifications aim to alter their three-dimensional structure and functional group presentation, which are pivotal in determining their physical and biological properties researchgate.netresearchgate.net. For taxinine and taxuspine C derivatives, a common observation is that a hydrophobic group containing a phenyl attached to C-5 appears to increase the accumulation of paclitaxel (B517696) in multidrug-resistant cells, although direct comparison with baccatin (B15129273) III derivatives is complicated by the reversed C-5 configuration researchgate.net. In silico methods, such as comparative molecular field analysis (CoMFA) and molecular descriptors family (MDF-SAR) approaches, are also employed in the rational design process to predict activity and optimize properties like solubility and toxicity termedia.pl.

Synthetic Methodologies for Specific Site Modifications (e.g., C-2, C-5, C-10)

Synthetic strategies for modifying taxanine A and related taxanes often involve site-selective reactions at various positions, including C-2, C-5, and C-10. The introduction of functional groups at these positions can significantly impact the properties and activities of the resulting derivatives.

C-2 Modification: The C-2 position is a critical site for modification, partly due to its role in bioactivity nih.gov. Methods for introducing the benzoyl function at C-2 in taxane analogs have been developed, sometimes utilizing a benzylidene acetal (B89532) at C1-C2 as an intermediate nih.gov. Oxidation at C-2 has been achieved using reagents like TPAP (tetrapropylammonium perruthenate) nih.gov.

C-5 Modification: Site-selective oxidation at C-5 is a key step in the synthesis of various taxanes acs.orgohira-sum.com. This allylic position can be oxidized, and the specific functional group at C-5 can influence reactivity at other sites on the molecule ohira-sum.com. Regioselective reduction at C-5 has also been reported to establish specific stereochemistry chemrxiv.org.

C-10 Modification: The C-10 position is another allylic site amenable to oxidation acs.orgohira-sum.com. Oxidation at C-10 has been found to be highly dependent on the functional group present at C-5 ohira-sum.com. Halogenation at C-10 has also been demonstrated as a selective modification acs.org. Acetylation of the C-10 hydroxyl group is a common modification vt.edu.

Advanced Structural Elucidation Methodologies for Taxinine a

Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like Taxinine (B26179) A. rsc.org These methods measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. nih.govlongdom.org

The experimental CD and ORD spectra of Taxinine A can be compared with spectra predicted by quantum chemical calculations for the possible enantiomers. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. frontiersin.orgnih.gov The sign of the Cotton effect in the CD spectrum, which is the differential absorption of left and right circularly polarized light as a function of wavelength, is particularly sensitive to the stereochemistry of the molecule. rsc.orgicdd.com

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. pdx.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. icdd.commdpi.comcolostate.edu The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.

While a crystal structure for this compound itself is not publicly available, the X-ray analysis of a closely related derivative, 2,5,9,10-tetra-O-acetyl-14-bromotaxinol, has been reported. This study provided crucial information for establishing the stereochemistry of the taxane (B156437) core, which is also present in this compound. The data obtained from X-ray crystallography includes precise bond lengths, bond angles, and torsion angles, which together define the exact conformation of the molecule in the crystalline state. This information is invaluable for confirming the stereochemical assignments made by NMR and chiroptical methods. icdd.commdpi.comcolostate.edu

Mass Spectrometry for Structural Fragments and Modifications

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. libretexts.orgresearchgate.netnih.govlibretexts.org This information is crucial for confirming the molecular formula and for gaining insights into the structure of the compound.

For this compound, tandem mass spectrometry (MS/MS) is particularly informative. nih.gov In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure, and analysis of the fragment ions can help to identify the different structural motifs within this compound. For example, the loss of neutral molecules such as acetic acid or cinnamic acid from the molecular ion can indicate the presence of acetate and cinnamoyl ester groups. nih.govlibretexts.org

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high accuracy, typically to within a few parts per million (ppm). mdpi.com This high accuracy allows for the unambiguous determination of the elemental composition of this compound. By comparing the experimentally measured exact mass with the calculated exact masses for all possible elemental formulas, the correct molecular formula can be confidently assigned. This is a critical step in the structural elucidation process, as it provides the fundamental building blocks (the number of carbon, hydrogen, and oxygen atoms) of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of complex molecules by fragmenting a specific precursor ion and analyzing the resulting product ions. For the taxane family of compounds, including this compound, electrospray ionization (ESI) in positive ion mode is commonly employed, typically forming an abundant singly charged protonated molecule, [M+H]⁺. doi.orgnih.gov The collision-induced dissociation (CID) of this precursor ion reveals a generalized fragmentation pattern characteristic of the taxane core structure, which primarily involves the neutral loss of substituent groups. doi.orgresearchgate.net

Studies on various taxanes have established a universal fragmentation behavior that can be applied to elucidate the structure of this compound. doi.org The fragmentation pathways are dominated by cleavages of the ester bonds and losses of functional groups attached to the diterpene ring system. doi.org While a detailed MS/MS analysis specifically for this compound is not extensively published, its fragmentation can be predicted based on the established patterns for closely related taxoids.

The fragmentation process for the [M+H]⁺ ion of this compound would likely proceed through the following key pathways:

Loss of Acetic Acid: A common initial fragmentation step for acetylated taxanes is the neutral loss of one or more molecules of acetic acid (CH₃COOH, 60 Da) from positions C9 and C10.

Loss of the Cinnamic Acid Group: Cleavage of the ester linkage at the C5 position would result in the loss of the cinnamic acid side chain.

Cleavage of the Taxane Core: Subsequent fragmentations would involve characteristic cleavages of the taxane ring system itself, including losses related to the oxetane ring, which is a hallmark of many bioactive taxanes.

These fragmentation patterns produce a unique MS/MS fingerprint that is invaluable for identifying this compound and related structures in complex mixtures, such as crude plant extracts. doi.org The exact masses of the product ions, often measured with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) instruments, allow for the confident determination of their elemental compositions, further confirming the fragmentation pathway. doi.orgcore.ac.uk

Table 1: Predicted MS/MS Fragmentation Pathway for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | CH₃COOH | [M+H - 60]⁺ | Loss of an acetyl group as acetic acid from C9 or C10. |

| [M+H]⁺ | 2 x CH₃COOH | [M+H - 120]⁺ | Sequential loss of both acetyl groups as acetic acid. |

| [M+H]⁺ | Cinnamic Acid | [M+H - 148]⁺ | Loss of the cinnamoyl group from C5. |

| [M+H - 60]⁺ | CH₃COOH | [M+H - 120]⁺ | Loss of the second acetyl group. |

Note: This table is predictive and based on the generalized fragmentation behavior of taxanes. Actual m/z values would depend on the specific molecular formula of this compound.

Integration of Spectroscopic Data with Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Conformational Analysis and Spectroscopic Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It has become an indispensable tool in the structural elucidation of complex natural products by providing a bridge between experimental spectroscopic data and the three-dimensional structure of a molecule. als-journal.com Although specific DFT studies on this compound are not prominent in the literature, the application of this methodology follows a well-established protocol that is highly relevant for this class of compounds.

DFT calculations can be used to perform a conformational analysis to identify the most stable, low-energy conformers of a molecule. chemrxiv.orgresearchgate.net For a flexible molecule like this compound, with its various rotatable bonds, DFT can compute the relative energies of different spatial arrangements, predicting the most likely conformation in the gas phase or in solution by incorporating solvent models. chemrxiv.org

Furthermore, DFT is highly effective for spectroscopic prediction. Once the low-energy conformers are identified, their spectroscopic properties can be calculated and compared with experimental data:

NMR Spectroscopy: DFT can accurately predict ¹H and ¹³C NMR chemical shifts. scielo.br By averaging the calculated shifts of the Boltzmann-populated conformers, a theoretical spectrum is generated. A strong correlation between the theoretical and experimental spectra provides powerful evidence for the correctness of the proposed structure and its conformation.

Vibrational Spectroscopy: Theoretical vibrational frequencies from DFT calculations can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of complex vibrational modes. als-journal.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set, which are selected to best represent the molecular system being studied. mdpi.com This computational approach significantly reduces ambiguity in structural assignment when interpreting complex NMR and other spectroscopic data.

Molecular Modeling and Docking for Ligand-Target Interactions

Molecular modeling, and specifically molecular docking, is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. researchgate.net This method is crucial for understanding the mechanism of action of bioactive compounds like taxanes, which are known to target the protein β-tubulin. nih.govnih.gov

In a pertinent study, the molecular docking of a taxinine derivative, 5-acetyl-2-deacetoxydecinnamoyl-taxinine, was performed with the tubulin alpha-beta dimer (PDB ID: 1TUB) and a refined microtubule structure (PDB ID: 1JFF) using the Glide-XP docking program. nih.gov The results showed that the taxinine derivative, like the well-known anticancer drug taxol, binds within the classical taxol binding site on β-tubulin. nih.gov

The docking process involves generating a grid around the binding site and then fitting the flexible ligand into this site in various conformations. nih.gov A scoring function, such as the Glide score, is used to estimate the binding affinity, with lower energy scores indicating more favorable binding. nih.gov The analysis of the best-docked poses reveals key molecular interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and specific amino acid residues in the protein's active site. nih.gov For the taxinine derivative, these interactions stabilize the ligand-protein complex. nih.gov

To validate the stability of the docked complex, molecular dynamics (MD) simulations can be performed. nih.gov These simulations model the movement of atoms over time, confirming that the ligand remains stably bound within the active site. nih.govmdpi.com Such studies are critical in structure-based drug design for developing new taxane-based therapeutic agents with improved efficacy and fewer side effects. nih.gov

Table 2: Molecular Docking Results for a Taxinine Derivative with Tubulin (1TUB)

| Ligand | Glide Score (kcal/mol) | Van der Waals Energy (kcal/mol) | Coulomb Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Taxol (Reference) | -12.33 | -58.75 | -15.82 | Not specified in detail |

Data adapted from a study on taxane diterpenoids, which found that the taxinine derivative binds effectively in the classical taxol binding site. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic Acid |

| Cinnamic Acid |

| Taxol (Paclitaxel) |

| 5-acetyl-2-deacetoxydecinnamoyl-taxinine |

Biological Activities and Mechanistic Investigations in Vitro and Non Human in Vivo Models

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Taxanes are a well-established class of chemotherapeutic agents renowned for their potent antiproliferative and cytotoxic effects against a wide array of cancer cell lines. waocp.orgnih.gov Their primary mechanism involves the disruption of microtubule function, which is critical for cell division, leading to cell death. nih.govnih.gov

Apoptosis Pathway Induction and Modulating Factors (e.g., caspase activation)

Prolonged mitotic arrest induced by taxanes typically leads to programmed cell death, or apoptosis. nih.govfrontiersin.org Apoptosis is a highly regulated process that eliminates damaged or unwanted cells. It is mediated by a family of proteases called caspases. researchgate.net The activation of a cascade of these enzymes is a central feature of apoptosis. nih.gov

Taxane-induced apoptosis involves the activation of both initiator caspases (such as caspase-2, caspase-8, and caspase-9) and executioner caspases (such as caspase-3). researchgate.netuni.lu Studies have shown that taxanes can induce a significant increase in caspase-2 activity in breast cancer cells, suggesting its role as an apical caspase in this process. researchgate.net The activation of caspase-9 points to the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. dovepress.com Furthermore, the activation of caspase-8 has also been observed, suggesting a potential role for the extrinsic, or death receptor, pathway. uni.lu The downstream executioner, caspase-3, is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. dovepress.com The induction of apoptosis can also be modulated by the Bcl-2 family of proteins, with taxanes potentially altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.gov

Autophagy Modulation and its Role in Cellular Response

The role of autophagy in the cellular response to taxanes is complex and appears to be context-dependent. Autophagy is a cellular process of self-digestion, where the cell breaks down its own components to recycle them for energy and building blocks. In some contexts, autophagy can act as a survival mechanism for cancer cells under stress, potentially leading to chemoresistance. For instance, in poorly vascularized solid tumors, the resulting hypoxia can lead to decreased cellular metabolism and an increased reliance on autophagy for survival, which may diminish the efficacy of taxanes. nih.gov However, the direct modulation of autophagy by Taxinine (B26179) A as a primary mechanism of action has not been extensively documented.

Microtubule Dynamics and Polymerization Interference

The primary molecular target of taxanes is tubulin, the protein subunit of microtubules. youtube.com Microtubules are dynamic structures that are essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. nih.gov They exist in a state of dynamic instability, constantly alternating between phases of polymerization (growth) and depolymerization (shortening). nih.gov

Taxanes exert their effect by binding to the β-tubulin subunit within the microtubule polymer. elifesciences.org This binding stabilizes the microtubule, preventing its depolymerization. nih.gov This suppression of microtubule dynamics is a key aspect of their anticancer activity. nih.gov By promoting tubulin polymerization and inhibiting depolymerization, taxanes lead to the formation of abnormally stable and nonfunctional microtubule bundles. nih.govnih.gov This interference with the normal microtubule dynamics disrupts the formation of a functional mitotic spindle, which is necessary for chromosome segregation during mitosis, leading to the previously discussed mitotic arrest and subsequent apoptosis. nih.gov The effects of compounds on tubulin polymerization can be studied using in vitro assays that measure the light scattering or fluorescence changes associated with microtubule formation. cosmobio.co.jpnih.gov

Anti-Inflammatory Effects and Immunomodulation

Beyond their direct cytotoxic effects on cancer cells, taxanes have been shown to possess anti-inflammatory and immunomodulatory properties. nih.govnih.gov Terpenoids, the class of compounds to which taxanes belong, are recognized for their potent anti-inflammatory activities. mdpi.com These effects can be mediated through the inhibition of various signaling pathways involved in inflammation, such as the NF-κB pathway. mdpi.com

Modulation of Inflammatory Mediators (e.g., cytokines, chemokines)

Currently, there is a notable absence of specific studies detailing the direct effects of Taxinine A on the production and modulation of inflammatory mediators such as cytokines and chemokines. The scientific literature to date has not extensively explored this particular biological activity of this compound, leaving a gap in the understanding of its potential role in inflammatory processes. Research on other taxane (B156437) compounds has shown modulation of inflammatory responses, but these findings cannot be directly extrapolated to this compound without specific investigation.

Inhibition of Key Signaling Pathways (e.g., NF-κB, MAPK)

Terpenoids isolated from Taxus mairei have been reported to exhibit anti-inflammatory activity by inhibiting signaling pathways such as NF-κB and MAPK nih.gov. However, specific studies isolating this compound and demonstrating its direct inhibitory effect on these pathways are not yet available. The NF-κB and MAPK pathways are crucial regulators of the inflammatory response, and their inhibition is a key mechanism for many anti-inflammatory compounds. While it is plausible that this compound may share these properties with other terpenoids from its source, dedicated research is required to confirm this hypothesis.

Activity in Multidrug Resistance (MDR) Reversal in Cellular Models

One of the more extensively studied areas of this compound's biological activity is its potential to reverse multidrug resistance in cancer cells. This has significant implications for chemotherapy, where MDR is a major obstacle to successful treatment.

Modulation of Efflux Pumps (e.g., P-glycoprotein)

Studies on synthetic analogues of taxinine have demonstrated their capacity to modulate the function of P-glycoprotein (P-gp), a primary efflux pump responsible for MDR in cancer cells nih.gov. These analogues have been shown to increase the intracellular accumulation of chemotherapy drugs, suggesting an inhibitory effect on P-gp's pumping mechanism nih.gov. Taxinine itself has been used as a precursor for the synthesis of Taxinine NN-1, a compound identified as a modulator of multidrug-resistant cancer cells nih.gov. This suggests that the foundational structure of taxinine is amenable to modifications that enhance its interaction with and inhibition of P-glycoprotein.

Sensitization of Resistant Cell Lines to Standard Agents

The modulation of P-glycoprotein by taxinine analogues leads to the sensitization of multidrug-resistant cancer cell lines to standard chemotherapeutic agents. In vitro studies have shown that in the presence of these taxinine analogues, the cytotoxicity of drugs like vincristine is significantly enhanced in resistant KB/V cells nih.gov. Furthermore, in vivo studies using tumor xenografts of VCR-resistant KB/V cells in mice demonstrated that the combination of a taxinine analogue with vincristine resulted in significant inhibition of tumor growth, whereas treatment with either agent alone had no effect nih.gov.

| Taxinine Analogue | Cell Line | Effect | Outcome |

|---|---|---|---|

| Compound 9 (analogue) | KB/V (Vincristine-resistant) | Increased intracellular rhodamine123 concentration | Reversal of MDR phenotype |

| Compound 9 (analogue) | KB/V tumor xenografts | Inhibited tumor growth in combination with Vincristine | Sensitization to standard chemotherapy |

Other Investigated Biological Activities (e.g., Antifungal, Antiviral, Neuroprotective)

Beyond its role in MDR reversal, preliminary research suggests that this compound may possess other valuable biological properties.

The presence of taxinine in the arils of Taxus baccata is credited with the antifungal activity of these plant parts nih.gov. This indicates a direct role for this compound in combating fungal pathogens.

Regarding antiviral and neuroprotective activities, there is a scarcity of research focused specifically on this compound. While some taxane-derived compounds have shown neuroprotective effects against oxidative stress in cell models, these studies have not been specific to this compound nih.gov. The broader class of diterpenes, which includes taxanes, has been reviewed for antiviral properties, but specific data on this compound is lacking mdpi.com.

Target Identification and Validation Studies at the Molecular Level

Identifying the precise molecular targets of this compound is crucial for understanding its mechanisms of action. Molecular docking studies have provided some insights into its potential interactions.

A study involving a close analogue, 5-acetyl-2-deacetoxydecinnamoyl-taxinine-0.29hydrate, explored its binding potential to the tubulin alpha-beta dimer, the classical target of taxane anticancer drugs like paclitaxel (B517696) nih.gov. These computational studies suggest that taxinine-like molecules can dock into the taxol binding site of β-tublin nih.gov. This indicates that, similar to other taxanes, a primary molecular target of this compound could be the microtubule system within cells, leading to disruption of cell division and other microtubule-dependent processes nih.gov. However, it is important to note that these are in silico predictions for a related molecule and require experimental validation for this compound itself.

Further research is necessary to identify and validate the full spectrum of molecular targets for this compound to elucidate its diverse biological activities.

Proteomic and Metabolomic Profiling for Target Deconvolution

Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound. Modern "omics" technologies, such as proteomics and metabolomics, are powerful tools for this purpose, offering an unbiased view of cellular responses to a compound. mdpi.com

Proteomics involves the large-scale study of proteins, their structures, and their functions within a biological system. When a cell or organism is exposed to a compound like this compound, changes in the expression levels, post-translational modifications, or activity states of numerous proteins can occur. Techniques like mass spectrometry-based proteomics can quantify these changes across thousands of proteins simultaneously, providing clues to the compound's primary targets and downstream effects. youtube.comyoutube.com For instance, proteomic studies on breast tumors from patients treated with taxanes have been used to identify protein biomarkers, such as α-defensins (DEFA), that are associated with treatment response. nih.gov

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. By profiling the complete set of metabolites in a cell or tissue after treatment with this compound, researchers can identify metabolic pathways that are significantly perturbed. mdpi.commdpi.com This can reveal the functional consequences of the compound's interaction with its targets. Integrated transcriptomic and metabolomic analyses of Taxus chinensis tissues have provided insights into the biosynthesis and accumulation of paclitaxel and other taxoids, demonstrating the utility of these approaches in understanding the broader chemical environment from which this compound is derived. nih.gov

Currently, specific proteomic or metabolomic profiling studies conducted for the target deconvolution of this compound are not available in the published scientific literature. Such investigations would be a critical step in characterizing its mechanism of action.

In Vivo Pharmacological Studies in Animal Models (Mechanistic Efficacy)

In vivo pharmacological studies in animal models are a critical step in preclinical research, bridging the gap between laboratory findings and potential clinical applications. These studies aim to demonstrate a compound's therapeutic effect in a living organism and to understand the biological mechanisms driving that effect. nuvisan.com

Efficacy in Relevant Preclinical Disease Models (e.g., tumor xenografts, inflammatory models)

To evaluate the therapeutic potential of a compound, researchers use established animal models that mimic human diseases. researchgate.netelifesciences.org

Tumor Xenograft Models: In oncology research, a common preclinical model is the tumor xenograft. This involves implanting human tumor cells into immunocompromised mice. nih.gov The efficacy of an anticancer agent is then assessed by its ability to inhibit tumor growth. Studies on other novel taxane analogues, such as cabazitaxel, have demonstrated significant antitumor activity in a broad spectrum of human tumor xenografts, including those resistant to other taxanes like docetaxel (B913). nih.gov Similarly, the taxane analogue BMS-184476 was shown to be superior to paclitaxel in several human xenograft models, including ovarian, colon, and lung carcinomas. nih.gov

Inflammatory Models: To test anti-inflammatory potential, models such as the carrageenan-induced paw edema model in rats are frequently used. ijpras.comnih.gov In this model, a substance (carrageenan) is injected into the paw to induce acute inflammation and swelling (edema). The efficacy of a test compound is measured by its ability to reduce this swelling. For example, Taxusabietane A, a compound isolated from Taxus wallichiana, demonstrated significant anti-inflammatory activity in this model. nih.gov

There are no published in vivo studies documenting the efficacy of this compound in preclinical tumor xenograft or inflammatory models.

Mechanistic Biomarker Analysis in Animal Tissues

Following efficacy studies, biomarker analysis in animal tissues is performed to confirm the compound's mechanism of action in vivo. nuvisan.com This involves collecting tissues, tumors, or bodily fluids from the treated animals and analyzing them for molecular changes that indicate the drug has engaged its target and modulated the intended biological pathway.

Common biomarker analyses include:

Target Engagement: Measuring whether the compound has bound to its intended molecular target in the tissue.

Pharmacodynamic (PD) Markers: Assessing downstream molecular changes that result from the compound's activity. This could involve measuring changes in protein expression, phosphorylation status, or gene expression. bioline.com

Immune Cell Profiling: In immuno-oncology or inflammation studies, analyzing the types and activation states of immune cells within the affected tissues.

For example, a study of breast cancer patients receiving taxane-based therapy identified microtubule-associated protein 2 (MAP2) and α-defensins (DEFA) as potential biomarkers of response, which were analyzed in pretreatment tumor biopsies. nih.gov

Specific mechanistic biomarker data from animal tissues treated with this compound are not available in the current scientific literature. Such studies would be necessary to confirm its mechanism of action in vivo and to support its further development.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Identification of Key Pharmacophoric Elements for Biological Activity

Structure-activity relationship (SAR) studies in the taxane (B156437) family aim to pinpoint the specific structural characteristics essential for their biological activity, particularly their interaction with microtubules gardp.orgwikipedia.org. While comprehensive SAR specifically focused on potent activity of Taxinine (B26179) A is limited due to its lower activity compared to paclitaxel (B517696), insights can be drawn from studies on related taxanes where Taxinine A or its derivatives are included for comparison or as starting materials.

For taxanes that stabilize microtubules, such as paclitaxel, certain structural features are recognized as key pharmacophoric elements. The core taxane ring system provides a rigid scaffold researchgate.net. Specific functional groups attached to this core, particularly the side chain at C-13 and substituents on the B ring, have been identified as crucial for high affinity binding to the taxane site on β-tubulin mdpi.comelifesciences.orgvt.edu. For paclitaxel, the hydroxyl group at C-2' and the acylamino group at C-3' in the C-13 side chain are important for microtubule affinity and maintaining the correct conformation of the diterpene nucleus mdpi.com. The benzoyl group at C-2 is also significant, fitting into a pocket on β-tubulin elifesciences.orgnih.gov.

Studies involving taxinine derivatives have explored modifications at various positions. For instance, a common observation for derivatives of taxinine and taxuspine C is that a phenyl-containing hydrophobic group attached to C-5 can apparently increase the accumulation of paclitaxel in multidrug-resistant (MDR) cells, although direct comparison with baccatin (B15129273) III derivatives is complicated by the reversed C-5 configuration researchgate.net. This suggests that while the core and certain positions are critical, modifications at other sites can influence properties like cellular accumulation, which in turn affects observed activity in cellular contexts.

Influence of Stereochemistry on Potency and Selectivity

The complex structure of taxanes, including this compound, is characterized by multiple chiral centers ontosight.ai. Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the biological activity of molecules, particularly in their interaction with specific biological targets like proteins saltise.caslideshare.net. For taxanes, the precise stereochemistry of the polycyclic core and the attached side chains is fundamental to their ability to bind to the taxane site on tubulin and exert their effects elifesciences.orgscispace.com.

Correlation of Structural Modifications with Specific Cellular and Molecular Mechanisms

The primary molecular mechanism associated with the anticancer activity of many taxanes, including paclitaxel, is the promotion of microtubule assembly and stabilization, leading to the inhibition of mitosis elifesciences.orgwsu.edu. This stabilization disrupts the dynamic equilibrium of microtubules, which is essential for cell division and other cellular processes elifesciences.org.

Structural modifications to the taxane core or its substituents can influence the degree of microtubule stabilization or alter the interaction with tubulin. Studies on paclitaxel and its analogues have shown that modifications to the C-13 side chain are particularly critical for potent microtubule binding mdpi.comelifesciences.orgnih.gov. However, some studies suggest that the C-13 side chain may not be an absolute requirement for biological activity in all taxane molecules, indicating that other parts of the molecule also contribute to the interaction with tubulin nih.gov. The taxane core itself plays a role in the longitudinal expansion of microtubule lattices upon binding elifesciences.org.

While this compound does not exhibit the same level of microtubule-stabilizing activity as paclitaxel, studies on taxinine derivatives have explored how structural changes influence cellular behavior, such as accumulation in drug-resistant cell lines researchgate.net. This suggests that even if the primary mechanism of microtubule stabilization is less pronounced for this compound, modifications could potentially lead to compounds with altered mechanisms or activity profiles, possibly by affecting cellular uptake, metabolism, or interaction with other cellular targets. The presence of different functional groups (like acetyl, cinnamoyl, and hydroxyl groups) on the taxinine core allows for a range of potential modifications that could explore these correlations ontosight.ai.

Computational SAR and SMR Modeling (e.g., QSAR, molecular docking)

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are valuable tools in drug discovery and have been applied to the study of taxanes to understand and predict their biological activity based on their chemical structures termedia.plfrontiersin.orgresearchgate.netmdpi.comjmchemsci.com.

QSAR models aim to establish a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and biological activity wikipedia.orgcollaborativedrug.com. These models can help identify which structural features are most influential for a particular activity and can be used to predict the activity of new, untested compounds researchgate.netcollaborativedrug.com. A study applying the Molecular Descriptors Family (MDF)-SAR approach to model the growth inhibition activity of taxoids, including taxinine and taxinine M, found that the activity depended on the compounds' geometry and topology termedia.pl. Specific atomic properties identified as influencing growth inhibition activity included partial charges, the number of directly bonded hydrogens, and cardinality termedia.pl. This demonstrates the utility of QSAR in dissecting the structural contributions to taxane activity.

Advanced Analytical Methodologies for Research Applications of Taxinine a

Quantitative Analysis of Taxinine (B26179) A in Research Samples (e.g., plant extracts, cell cultures, animal tissues)

Accurate quantification of Taxinine A in diverse research samples is fundamental to pharmacokinetic, metabolic, and efficacy studies. The choice of analytical method often depends on the sample matrix, the concentration of the analyte, and the required throughput. Sample preparation is a critical first step, typically involving techniques like liquid-liquid extraction or solid-phase extraction to isolate taxanes from interfering substances in matrices such as Taxus plant extracts, cell culture media and biomass, and various animal tissues. nih.govnih.govnih.gov

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preeminent technique for the quantitative analysis of this compound in biological samples. nih.gov This method offers exceptional sensitivity and specificity by combining the chromatographic separation power of HPLC with the precise mass detection of MS/MS.

Reversed-phase HPLC is commonly employed, using C18 columns to separate this compound from other co-extracted taxanes and endogenous matrix components. nih.govwur.nl The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium acetate to improve ionization efficiency.